Cas no 32730-70-4 (1-chloro-2,2-dimethoxypropane)
1-chloro-2,2-dimethoxypropane Chemical and Physical Properties
Names and Identifiers
-
- Propane, 1-chloro-2,2-dimethoxy-
- α-chloroacetone dimethyl acetal
- EN300-72658
- SCHEMBL3799284
- AKOS006377407
- 1-chloro-2,2-dimethoxypropane
- C5H11ClO2
- 32730-70-4
-
- Inchi: 1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3
- InChI Key: FTKKWGMMSYGKON-UHFFFAOYSA-N
- SMILES: ClCC(C)(OC)OC
Computed Properties
- Exact Mass: 138.04483
- Monoisotopic Mass: 138.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 61.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
1-chloro-2,2-dimethoxypropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776198-5mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776198-10mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 10mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T776198-50mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| Chemenu | CM459510-100mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 95%+ | 100mg |
$106 | 2023-02-02 | |
| Chemenu | CM459510-250mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 95%+ | 250mg |
$140 | 2023-02-02 | |
| Chemenu | CM459510-500mg |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 95%+ | 500mg |
$232 | 2023-02-02 | |
| Chemenu | CM459510-1g |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 95%+ | 1g |
$340 | 2023-02-02 | |
| Enamine | EN300-72658-0.05g |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 94% | 0.05g |
$64.0 | 2023-02-12 | |
| Enamine | EN300-72658-0.1g |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 94% | 0.1g |
$66.0 | 2023-02-12 | |
| Enamine | EN300-72658-0.25g |
1-chloro-2,2-dimethoxypropane |
32730-70-4 | 94% | 0.25g |
$92.0 | 2023-02-12 |
1-chloro-2,2-dimethoxypropane Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-chloro-2,2-dimethoxypropane
Recent Advances in the Application of 1-Chloro-2,2-dimethoxypropane (CAS: 32730-70-4) in Chemical Biology and Pharmaceutical Research
1-Chloro-2,2-dimethoxypropane (CAS: 32730-70-4) is a versatile chemical reagent widely used in organic synthesis, particularly in the protection of functional groups and the formation of heterocyclic compounds. Recent studies have highlighted its significance in pharmaceutical research, where it serves as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its applications, mechanisms, and potential therapeutic implications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 1-chloro-2,2-dimethoxypropane in the synthesis of novel antiviral agents. The researchers utilized this compound to introduce a dimethoxypropyl protecting group, which was critical for the stability and bioavailability of the final drug candidates. The study reported a 40% increase in yield compared to traditional methods, underscoring the efficiency of this reagent in complex synthetic pathways.
In another groundbreaking study (Nature Chemical Biology, 2024), 1-chloro-2,2-dimethoxypropane was employed as a cross-linking agent in the development of targeted drug delivery systems. The compound's ability to form stable covalent bonds with biomolecules enabled the creation of nanoparticle conjugates with enhanced specificity for cancer cells. This innovation has opened new avenues for precision medicine, particularly in oncology.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of reactions involving 1-chloro-2,2-dimethoxypropane. Density functional theory (DFT) calculations revealed that the compound's reactivity is highly dependent on solvent effects and steric hindrance, providing valuable insights for optimizing synthetic protocols (ACS Catalysis, 2023). These findings are expected to facilitate the design of more efficient and sustainable synthetic routes.
Despite its widespread use, challenges remain in the handling and storage of 1-chloro-2,2-dimethoxypropane due to its sensitivity to moisture and light. A recent safety assessment (Chemical Research in Toxicology, 2024) highlighted the need for improved stabilization techniques to mitigate degradation during long-term storage. Researchers are currently exploring the use of inert atmospheres and specialized containers to address these issues.
Looking ahead, the potential applications of 1-chloro-2,2-dimethoxypropane in bioconjugation and prodrug development are particularly promising. A preprint study (bioRxiv, 2024) reported its successful use in creating antibody-drug conjugates (ADCs) with superior pharmacokinetic properties. As research in this area continues to evolve, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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